molecular formula C17H24N2O B10965316 2-Phenyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one

2-Phenyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one

Cat. No.: B10965316
M. Wt: 272.4 g/mol
InChI Key: JMDRVFRVQRZGSK-UHFFFAOYSA-N
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Description

2-Phenyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one is a synthetic compound with a complex structure that includes a phenyl group, a piperazine ring, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base. For this compound, the reaction might involve the condensation of a phenyl-substituted aldehyde with a piperazine derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

2-Phenyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-propanone: A simpler ketone with similar structural features.

    4-Phenylpiperidine: Contains a piperidine ring similar to the piperazine ring in the target compound.

    2-Phenylbutan-1-one: A ketone with a similar butanone moiety.

Uniqueness

2-Phenyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one is unique due to the combination of its phenyl, piperazine, and butanone groups. This unique structure imparts specific chemical properties and potential biological activities that are not found in simpler or structurally different compounds .

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

2-phenyl-1-(4-prop-2-enylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C17H24N2O/c1-3-10-18-11-13-19(14-12-18)17(20)16(4-2)15-8-6-5-7-9-15/h3,5-9,16H,1,4,10-14H2,2H3

InChI Key

JMDRVFRVQRZGSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC=C

Origin of Product

United States

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